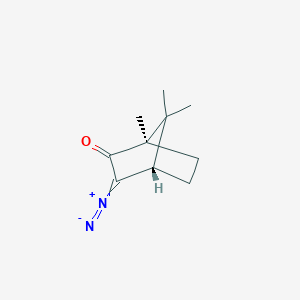
5-Hexynoic acid
Übersicht
Beschreibung
5-Hexynoic acid is an alkynoic acid with the molecular formula C₆H₈O₂. It is characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its carbon chain. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Wirkmechanismus
Target of Action
5-Hexynoic acid, also known as hex-5-ynoic acid, has been shown to have anticancer properties . The primary target of this compound is believed to be an enzyme called irreversible acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system.
Mode of Action
It is believed that the compound may inhibit the activity of irreversible acetylcholinesterase . By inhibiting this enzyme, this compound could potentially disrupt the normal function of the nervous system, which may contribute to its anticancer properties.
Result of Action
Given its potential anticancer properties and its presumed target, it is likely that the compound induces changes in cellular signaling and function, particularly in cancer cells .
Biochemische Analyse
Biochemical Properties
5-Hexynoic acid plays a significant role in biochemical reactions, particularly in the synthesis of methylene lactones . It interacts with enzymes such as fatty acid synthase, which catalyzes the de novo synthesis of fatty acids . The interaction of this compound with fatty acid synthase leads to the acylation of proteins, influencing their function and localization within the cell . Additionally, this compound is involved in the preparation of various derivatives, including this compound methyl ester and 5,6-dicarba-closo-dodecaboranyl hexynoic acid .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to label cellular proteins acylated by fatty acid synthase, such as interferon-induced transmembrane protein 3 and the HIV-1 matrix protein . These interactions are crucial for the antiviral activity of the proteins and their membrane targeting and particle assembly functions . The compound’s influence on protein acylation highlights its role in regulating cellular functions and responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with fatty acid synthase and subsequent acylation of proteins . This process enhances the hydrophobicity of proteins, facilitating their localization to specific cellular compartments . The binding interactions of this compound with fatty acid synthase lead to the modification of proteins at their palmitoylation and myristoylation sites, which are essential for their activity and function . These modifications play a critical role in the regulation of cellular processes and the maintenance of cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and interactions with biomolecules . Long-term studies have shown that this compound can maintain its activity and function over extended periods, making it a reliable tool for biochemical research . Its degradation products may also have distinct effects on cellular functions, necessitating careful monitoring and analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance protein acylation and cellular functions without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including respiratory irritation and skin corrosion . These adverse effects highlight the importance of determining the optimal dosage for experimental and therapeutic applications to minimize potential risks and maximize benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the synthesis and degradation of fatty acids . It interacts with enzymes such as fatty acid synthase, which catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitic acid . This metabolic pathway is crucial for maintaining cellular energy balance and supporting various physiological functions. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of this compound are essential for its activity and function, as they determine its availability and accessibility to target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, influenced by targeting signals and post-translational modifications . The compound is primarily localized to the cytosol, where it interacts with fatty acid synthase and other enzymes involved in fatty acid metabolism . Additionally, this compound can be directed to other cellular compartments, such as the mitochondria, through specific targeting signals . These localization patterns are crucial for the compound’s activity and function, as they determine its interactions with target biomolecules and its role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Hexynoic acid can be synthesized through several methods. One common approach involves the reaction of 5-hexyn-1-ol with an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound. Another method involves the use of p-toluenesulfonic acid as a reagent to prepare hex-5-ynoic acid methyl ester, which can then be hydrolyzed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale oxidation of 5-hexyn-1-ol using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired quality of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexynoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to produce carboxylic acids with higher oxidation states.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Higher carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
5-Hexynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Pentynoic acid
- 6-Heptynoic acid
- 3-Butynoic acid
- Propiolic acid
Uniqueness
5-Hexynoic acid is unique due to its specific carbon chain length and the position of the triple bond. This structural feature imparts distinct reactivity and properties compared to other alkynoic acids. For example, 4-Pentynoic acid has a shorter carbon chain, while 6-Heptynoic acid has a longer one, affecting their reactivity and applications .
Eigenschaften
IUPAC Name |
hex-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h1H,3-5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFMEXRVUOPYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201415 | |
| Record name | 5-Hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53293-00-8 | |
| Record name | 5-Hexynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53293-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hexynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053293008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hexynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B1207120.png)




